molecular formula C6H10O7 B14597618 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid CAS No. 59224-01-0

2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid

Cat. No.: B14597618
CAS No.: 59224-01-0
M. Wt: 194.14 g/mol
InChI Key: RFCAISSLIANIPQ-UHFFFAOYSA-N
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Description

2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group, a methoxy group, and a hydroxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a hydroxy acid with a methoxy-substituted alcohol, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxyl group can produce an alcohol.

Scientific Research Applications

2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the methoxy and hydroxy groups can engage in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxymethoxy-3-methoxybenzoic acid: Similar in structure but with a benzene ring.

    2-Hydroxy-3-methoxybenzoic acid: Contains a hydroxy and methoxy group attached to a benzene ring.

Uniqueness

2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid is unique due to its specific combination of functional groups and its propanoic acid backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

59224-01-0

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

2-(carboxymethoxymethoxy)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H10O7/c7-1-4(6(10)11)13-3-12-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

RFCAISSLIANIPQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)OCOCC(=O)O)O

Origin of Product

United States

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